molecular formula C9H7N3S2 B077944 8-Methylthiazolo[4',5':5,6]benzo[1,2-d]isothiazol-2-amine CAS No. 13399-27-4

8-Methylthiazolo[4',5':5,6]benzo[1,2-d]isothiazol-2-amine

Cat. No. B077944
CAS RN: 13399-27-4
M. Wt: 221.3 g/mol
InChI Key: MKHAESNALJWWJS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 8-Methylthiazolo[4',5':5,6]benzo[1,2-d]isothiazol-2-amine often involves complex reactions, including regioselective amination and cycloaddition processes. For example, the regioselective synthesis of 2-aminotriazinones demonstrates the intricacy of synthesizing such heterocyclic compounds, utilizing reactions with O-(2,4-dinitrophenyl)hydroxylamine as an amino-transfer agent (Sanemitsu et al., 1983). Moreover, novel 1,2,4-triazolo isoquinoline derivatives have been synthesized starting from 2-phenylethan-1-ol derivative in a synthetic sequence involving 1,3-dipolar [3 + 2] cycloaddition, highlighting the diverse synthetic routes available for these molecules (Swapnaja et al., 2019).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by extensive hydrogen bonding and π-π stacking interactions, which contribute to their stability and potential reactivity. For instance, the molecular structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, though not the exact compound , reveals insights into the structural aspects of similar heterocycles, including hydrogen bonding and stacking interactions (Hwang et al., 2006).

Chemical Reactions and Properties

Compounds within this class undergo various chemical reactions, including aminolysis, cyclization, and rearrangement. For example, the reaction of 4-substituted 5H-1,2,3-dithiazoles with primary and secondary amines results in the synthesis of 1,2,5-thiadiazoles and 2-iminothioacetamides, demonstrating the reactivity of similar heterocyclic systems (Konstantinova et al., 2010). This reactivity is crucial for the synthesis and functionalization of complex molecules like 8-Methylthiazolo[4',5':5,6]benzo[1,2-d]isothiazol-2-amine.

Physical Properties Analysis

The physical properties of such compounds are influenced by their molecular structure. The presence of intermolecular hydrogen bonding and π-π stacking interactions affects their melting points, solubility, and crystalline structure. However, specific physical properties for 8-Methylthiazolo[4',5':5,6]benzo[1,2-d]isothiazol-2-amine are not detailed in the available literature but can be inferred from similar compounds.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity with various reagents, are defined by the functional groups present in the molecule. The nitrogen atoms in the heterocyclic rings contribute to the basicity, while the sulfur and additional nitrogen atoms can influence the compound's reactivity towards nucleophilic and electrophilic reagents. Similar compounds exhibit diverse reactivities, such as the synthesis of triazolo[4,3-a]pyrazines from phenylacetonitriles, showcasing the versatile chemical behavior of these molecules (Kelley et al., 1995).

Scientific Research Applications

Benzothiazoles, including structures like 8-Methylthiazolo[4',5':5,6]benzo[1,2-d]isothiazol-2-amine, are significant in the realm of pharmaceutical chemistry due to their broad spectrum of biological activities. These compounds are cornerstone molecules in medicinal research, demonstrating various pharmacological properties, such as antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Some benzothiazole derivatives are also recognized for their potential as antitumor agents (Kamal et al., 2015).

Role in Drug Development

Benzothiazole derivatives, due to their unique structural features and pharmacophoric properties, have been extensively explored for lead discovery in drug development. These compounds have been found active against different families of targets, suggesting their versatility in the design of new therapeutic agents. Their efficacy and safety in treating various disorders make them invaluable in the drug research field (N. Dighe et al., 2015; Shaik Khasimbi et al., 2021).

Application in Therapeutic Agents

The structural diversity and biological efficacy of benzothiazoles have led to their application in various therapeutic areas, including treatments for cancer, psychiatric and mood disorders, and other significant medical conditions. For instance, certain benzothiazole derivatives have been investigated for their role in dopamine receptor modulation, showcasing their potential in treating neuropsychiatric disorders (Radomír Jůza et al., 2022).

Benzothiazoles in Alzheimer's Research

Specific benzothiazole structures have been explored for their application in imaging Alzheimer's disease, offering insights into amyloid deposition in the brain. This has significant implications for early detection and the evaluation of anti-amyloid therapies, representing a critical step forward in understanding and treating Alzheimer's disease (A. Nordberg, 2007).

Future Directions

Thiazoles have been the subject of much research due to their diverse biological activities . Future research may continue to explore the potential applications of thiazole derivatives, including “8-Methylthiazolo[4’,5’:5,6]benzo[1,2-d]isothiazol-2-amine”, in various fields such as medicinal chemistry.

properties

IUPAC Name

8-methyl-[1,3]thiazolo[5,4-e][1,2]benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3S2/c1-4-7-6(14-12-4)3-2-5-8(7)13-9(10)11-5/h2-3H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHAESNALJWWJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC2=C1C3=C(C=C2)N=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiazolo[5,4-e][1,2]benzisothiazole, 2-amino-8-methyl-(7CI,8CI)

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